molecular formula C13H19ClN2O2 B2509216 1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea CAS No. 725711-03-5

1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea

Cat. No.: B2509216
CAS No.: 725711-03-5
M. Wt: 270.76
InChI Key: OBLFEICGDWLKQF-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea (CAS 725711-03-5) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H19ClN2O2 and a molecular weight of 270.76 g/mol, this urea derivative incorporates a rigid, lipophilic adamantane moiety, a structural feature known to enhance the properties of drug candidates . The adamantane group is linked to a chloroacetyl-urea functional group, which can serve as a versatile synthetic intermediate for further chemical modifications . Urea derivatives containing the adamantane scaffold are of significant interest in medicinal chemistry. Research indicates that such structures, particularly when the adamantane unit is separated from the urea group by a methylene bridge, are targeted as potent inhibitors of the human soluble epoxide hydrolase (sEH) enzyme . sEH is an important enzyme in the arachidonic acid cascade, and its inhibitors are investigated for potential therapeutic applications in areas like hypertension and dysglycemia . Furthermore, related 1-adamantyl-3-phenylurea compounds have been identified as possessing anti-tuberculosis activity, highlighting the broader pharmaceutical relevance of this chemical class . This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can order this compound with confidence, available in various pack sizes to meet different R&D needs .

Properties

IUPAC Name

N-(1-adamantylcarbamoyl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c14-7-11(17)15-12(18)16-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFEICGDWLKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Adamantan 1 Yl 3 2 Chloroacetyl Urea and Analogous Structures

Strategies for Constructing N-Acyl Urea (B33335) Frameworks

The formation of the N-acyl urea backbone is a critical step in the synthesis of the target compound. Several methodologies have been developed for the construction of this functional group, primarily revolving around the reaction of isocyanates with amides or the coupling of carboxylic acids with ureas.

One of the most direct and widely utilized methods for the synthesis of N-acyl ureas is the reaction of an acyl isocyanate with an amine. reading.ac.uk Acyl isocyanates can be generated in situ from primary amides using reagents like oxalyl chloride. organic-chemistry.org These intermediates then readily react with a wide range of amines to form the desired N-acyl urea derivatives. organic-chemistry.org

Alternatively, N-acyl ureas can be prepared by the acylation of ureas or by the reaction of an isocyanate with a carboxylic acid. The latter often involves the use of coupling reagents to facilitate the formation of the amide bond. Common coupling reagents used in peptide synthesis, such as carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), onium salts (e.g., HATU, HBTU), and phosphonium reagents (e.g., PyBOP), can be adapted for the formation of N-acyl ureas. However, the use of carbodiimides can sometimes lead to the formation of stable N-acylurea byproducts, which may complicate purification.

A two-step, one-pot synthesis of N-acyl ureas has also been described, which proceeds through an N-(phenoxycarbonyl)benzamide intermediate. nih.gov This method is advantageous as it tolerates a variety of weakly and strongly nucleophilic amines under mild reaction conditions. nih.gov

Incorporation of the Adamantane (B196018) Substituent

The introduction of the sterically demanding adamantane moiety is a key feature in the synthesis of 1-(adamantan-1-yl)-3-(2-chloroacetyl)urea. This can be achieved through several synthetic strategies, primarily involving the use of pre-functionalized adamantane derivatives.

Coupling Reactions Involving Adamantyl Isocyanates and Amines

A common and efficient method for incorporating the adamantane group is through the use of adamantyl isocyanates. 1-Adamantyl isocyanate is a commercially available reagent that readily reacts with primary and secondary amines to form the corresponding 1-adamantyl urea derivatives. This reaction is typically carried out in an inert solvent and often proceeds to completion at room temperature or with gentle heating.

For instance, the synthesis of a series of 1-adamantyl-3-heteroaryl ureas was achieved by reacting 1-adamantyl isocyanate with various heteroarylamines in the presence of a base such as triethylamine (B128534). Similarly, 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) ureas were synthesized from 1-(isocyanatomethyl)adamantane and the corresponding anilines. nih.govresearchgate.net This approach offers a straightforward route to a diverse range of adamantyl-containing ureas.

The reactivity of the amine component can influence the reaction conditions. For less reactive amines, stronger bases or elevated temperatures may be required to drive the reaction to completion.

Direct Adamantane Moiety Inclusion Approaches

Direct methods for the introduction of the adamantane group onto a pre-existing urea framework are less common but offer an alternative synthetic route. One such method involves the reaction of 1,3-dehydroadamantane with a suitable nucleophile. For example, the reaction of 1,3-dehydroadamantane with phenylacetic acid ethyl ester leads to the direct incorporation of the adamantane moiety at the α-position. mdpi.comnih.gov This adamantylated intermediate can then be further functionalized to form the desired urea structure. mdpi.comnih.gov This approach is particularly useful for creating analogs with the adamantane group attached to a carbon atom adjacent to the urea functionality. mdpi.comnih.gov

Introduction of the 2-Chloroacetyl Component

The final key structural element of the target compound is the 2-chloroacetyl group. This reactive moiety is typically introduced towards the end of the synthetic sequence via acylation of a suitable urea precursor.

Acylation with 2-Chloroacetyl Chloride and Related Reagents

The most direct method for introducing the 2-chloroacetyl group is through acylation with 2-chloroacetyl chloride. This highly reactive acylating agent readily reacts with the nucleophilic nitrogen of a urea to form the corresponding N-(2-chloroacetyl)urea. The reaction is typically carried out in an inert solvent, and a base is often added to neutralize the hydrogen chloride byproduct.

The synthesis of N-acyl cyclic urea derivatives has been successfully achieved by reacting cyclic ureas with various acyl chlorides, including chloroacetyl chloride. researchgate.net Similarly, the reaction of 2-amino-benzothiazole derivatives with chloroacetyl chloride has been reported to yield the corresponding chloroacetylated products. These examples demonstrate the general applicability of using chloroacetyl chloride for the N-acylation of urea and related structures.

Synthetic Pathways for Chloroacetylated Urea Derivatives

The synthesis of the target molecule, this compound, can be envisioned through a convergent synthesis. One plausible pathway involves the initial synthesis of 1-adamantylurea. This can be achieved by the reaction of 1-adamantylamine with a source of the urea carbonyl group, such as an isocyanate or a phosgene equivalent. The resulting 1-adamantylurea can then be acylated with 2-chloroacetyl chloride to yield the final product.

Alternatively, a more linear approach could involve the synthesis of N-(2-chloroacetyl)urea as a key intermediate. This can be prepared by the reaction of urea with chloroacetyl chloride. Subsequent reaction of N-(2-chloroacetyl)urea with 1-adamantylamine or a related adamantane derivative could potentially form the target molecule, although this route may be complicated by the reactivity of the chloroacetyl group.

A general synthetic route to N-substituted ureas involves the reaction of an amine with an isocyanate. organic-chemistry.org Therefore, the reaction of 1-adamantylamine with chloroacetyl isocyanate would be a direct route to the target compound. Chloroacetyl isocyanate can be generated from chloroacetamide through various methods.

Below is a table summarizing the key reactants and reaction types for the synthesis of the target compound and its analogs.

Synthetic Step Reactant 1 Reactant 2 Reaction Type Product Fragment
N-Acyl Urea FormationAcyl IsocyanateAmineNucleophilic AdditionN-Acyl Urea
N-Acyl Urea FormationCarboxylic AcidUreaCoupling ReactionN-Acyl Urea
Adamantane IncorporationAdamantyl IsocyanateAmineNucleophilic AdditionAdamantyl Urea
Adamantane Incorporation1,3-DehydroadamantaneCarbon NucleophileDirect AdamantylationAdamantylated Carbonyl
ChloroacetylationUrea/AmineChloroacetyl ChlorideAcylationN-Chloroacetyl Group

Structure Activity Relationship Sar Investigations of 1 Adamantan 1 Yl 3 2 Chloroacetyl Urea Analogues

Conformational and Electronic Effects of the Adamantane (B196018) Substitution

The adamantane moiety, a rigid and lipophilic polycyclic hydrocarbon, plays a crucial role in the pharmacological profile of this class of compounds. nih.gov Its three-dimensional structure and electronic properties significantly influence how these molecules interact with their biological targets. publish.csiro.auresearchgate.net

The precise positioning of the adamantyl group is a critical determinant of a compound's potency and selectivity. publish.csiro.aunih.gov The rigid nature of the adamantane scaffold allows for controlled orientation of functional groups, which can lead to more effective interactions with the active sites of target proteins. researchgate.netresearchgate.net For instance, in some cases, the adamantane cage can orient pharmacophores into positions that optimize binding. researchgate.net

Studies have shown that even minor changes in the stereochemistry or conformation of the adamantane substituent can profoundly impact biological activity. nih.gov For example, comparing the antiviral potencies of 1-adamantyl and 2-adamantyl derivatives has demonstrated that the point of attachment to the core scaffold can lead to significant differences in efficacy. nih.gov This highlights the importance of the adamantyl group's orientation in achieving optimal molecular recognition at the target site.

The introduction of an adamantane moiety can increase a molecule's partition coefficient (logP), a measure of its lipophilicity, which can improve its ability to cross biological membranes. researchgate.net The bulky and rigid nature of the adamantane cage can also displace water molecules from the binding site, a process that is entropically favorable and can further enhance binding affinity. chemrxiv.orgrsc.org Docking studies and X-ray crystallography have provided insights into how adamantyl groups fit into lipophilic clefts near the active sites of target proteins, underscoring the importance of these hydrophobic interactions. nih.gov

Urea (B33335) Linkage Modifications and Their Influence on Biological Response

The urea moiety is a key structural feature in many biologically active compounds due to its ability to form multiple hydrogen bonds and its specific conformational properties. nih.govresearchgate.net Modifications to this linkage in analogues of 1-(adamantan-1-yl)-3-(2-chloroacetyl)urea can have a profound impact on their biological activity.

The urea group acts as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (through its carbonyl oxygen). nih.govrsc.org This dual functionality allows it to form strong and directional hydrogen bonds with amino acid residues in the binding sites of target proteins. nih.govrsc.org These interactions are crucial for the recognition and stabilization of the ligand-target complex, often anchoring the molecule in the active site. nih.govnih.gov

The strength of these hydrogen bonds is enhanced by the electronic properties of the urea group, which has resonance structures that create a stronger negative dipole on the carbonyl oxygen and a positive dipole on the nitrogen atoms. researchgate.net The ability of the urea moiety to engage in multiple hydrogen bonding interactions is a key factor in the potency and selectivity of many urea-containing drugs. researchgate.netresearchgate.net

To explore the importance of the urea linkage and to modulate physicochemical properties, researchers have investigated isosteric replacements. nih.govrsc.org Bioisosteres are functional groups that have similar physical and chemical properties to the original group and can be used to probe the structural requirements for biological activity. bohrium.com

Thioureas, where the carbonyl oxygen of the urea is replaced by a sulfur atom, are a common isosteric replacement. nih.govrsc.org While thioureas can also form hydrogen bonds, the difference in electronegativity and size between oxygen and sulfur can alter the strength and geometry of these interactions, leading to changes in biological activity. nih.gov In some cases, this modification can lead to improved potency or a different selectivity profile.

Cyclic ureas are another class of isosteres that have been explored. biomedres.us Incorporating the urea moiety into a ring structure restricts its conformational flexibility. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary orientation for binding.

Other non-classical bioisosteres for the urea scaffold, such as squaramides, have also been investigated. nih.gov These replacements can offer different hydrogen bonding patterns and physicochemical properties, providing a means to fine-tune the biological activity of the parent compound. nih.gov

SAR of the 2-Chloroacetyl Moiety for Modulating Specific Biological Activities

The 2-chloroacetyl group is a reactive electrophilic moiety that can participate in covalent interactions with nucleophilic residues, such as cysteine, in the active sites of enzymes. This ability to form a covalent bond can lead to irreversible inhibition, which can be a desirable property for certain therapeutic applications.

Furthermore, the length and composition of the linker between the urea and the chloroacetyl group can be varied to optimize the positioning of the reactive "warhead" within the active site. This ensures that the covalent modification occurs with the intended target residue, thereby enhancing selectivity and minimizing off-target effects.

Fine-tuning of Electrophilicity and Covalent Bonding Potential

The 2-chloroacetyl group within this compound functions as an electrophilic "warhead," a reactive moiety designed to form a stable covalent bond with a nucleophilic residue, typically cysteine, in a target protein's binding site. nih.govmdpi.com This covalent interaction can lead to prolonged and often irreversible inhibition, a strategy that has gained renewed interest in drug design. nih.gov The reactivity of this chloroacetamide warhead is a critical parameter; it must be sufficiently electrophilic to react with the intended biological target but not so reactive that it leads to widespread, non-specific off-target reactions. researchgate.net

Systematic assessments of various electrophilic warheads have shown that chloroacetamides possess a high level of reactivity, which is often necessary for the effective covalent modification of target proteins. researchgate.net In studies comparing different electrophiles, warheads with attenuated reactivity compared to chloroacetamides were often unable to inhibit their intended targets, underscoring the potent nature of the chloroacetyl group. researchgate.net

The fine-tuning of this electrophilicity is a key aspect of SAR studies. While the core chloroacetyl group is a powerful anchor, its reactivity can be modulated by subtle structural changes. For instance, the length and electronic nature of the warhead can have a significant impact on inhibitory activity. nih.gov Modifications aimed at altering the electron density around the α-carbon can either enhance or temper its reactivity, thereby optimizing the balance between target-specific covalent bonding and off-target effects. This balance is crucial for achieving a desirable therapeutic window. The design of covalent inhibitors, therefore, involves a careful calibration of the warhead's inherent reactivity with the non-covalent binding affinity of the parent molecule to ensure specificity and potency. nih.gov

Table 1: Comparison of Electrophilic Warheads for Covalent Inhibition This table provides a conceptual overview based on general findings in covalent inhibitor design.

Warhead TypeGeneral Reactivity LevelTypical Nucleophilic TargetKey Considerations
ChloroacetamideHighCysteinePotent inhibitor, potential for off-target reactivity if not optimized. mdpi.comresearchgate.net
AcrylamideModerateCysteineWidely used; reactivity can be tuned by substitution. nih.gov
VinylsulfonamideModerateCysteineConsidered a milder electrophile than acrylamides. nih.gov
PropiolamideHighCysteine (via Michael addition)Can substitute for chloroacetamides in certain inhibitors. researchgate.net

Positional and Electronic Effects of Halogenation on Reactivity

Halogenation is a common strategy to modulate the physicochemical properties of bioactive molecules. In analogues of this compound, halogens can be introduced at various positions, primarily on the adamantane cage or an associated aromatic ring, to influence reactivity and intermolecular interactions. acs.orgresearchgate.net

Halogen substitution at the bridgehead position of the adamantane core directly impacts the electronic characteristics of the entire scaffold. researchgate.net The introduction of halogens like bromine or chlorine alters the molecule's electrophilicity and polarizability. Studies on the halogenation of adamantane have found that reactivity increases significantly with the electrophilicity of the halogenating agent, with iodine monochloride (ICl) being vastly more reactive than bromine (Br₂). rsc.org This demonstrates that the electronic nature of the halogen and its position on the adamantane framework can serve as a handle to tune the molecule's intrinsic reactivity. rsc.org For instance, the rate of further chlorination of 1-chloroadamantane (B1585529) is significantly slower than the initial chlorination of adamantane, indicating a deactivating effect of the first halogen substituent. rsc.org

Table 2: Influence of Halogenation on Adamantane Analogue Properties

Modification SiteHalogen TypeObserved EffectReference
Adamantane BridgeheadCl, BrIncreases electrophilicity and polarizability of the adamantane core. Reactivity is highly dependent on the halogenating agent. researchgate.netrsc.org
Aryl Ring (para-position)F, Cl, BrAlters molecular conformation and crystal packing. Reduces H···H intermolecular contacts and introduces H···X contacts. acs.org
Aryl Ring (ortho-position)I, Br, ClProvides a synthetic route to specific regioisomers, which can be crucial for biological activity. nih.gov

Influence of Linker Length and Heteroatom Spacers on Molecular Interactions

Introducing a methylene (B1212753) spacer between the adamantane group and the urea functionality has been shown to increase molecular flexibility. nih.gov This added flexibility can lead to significant changes in physical properties, such as a decrease in melting point. However, it can also impact solubility; in one study, the introduction of a methylene spacer decreased water solubility twofold. nih.gov The length of a linker is often a critical optimization parameter, as it dictates the distance and orientation between the adamantane "anchor" and the reactive warhead. An optimal linker length allows for maximal interaction between the different pharmacophoric elements and their respective binding pockets on the target protein. nih.govresearchgate.net

Incorporating heteroatoms (e.g., oxygen, nitrogen) into the adamantane scaffold or the linker can dramatically alter physicochemical properties. Replacing a methylene unit in the adamantane cage with a heteroatom, such as nitrogen in azaadamantane, can significantly increase water solubility. nih.gov While this is often a desirable property for drug candidates, it can sometimes come at the cost of reduced inhibitory activity, as was observed in certain soluble epoxide hydrolase inhibitors where this modification led to a more than 25-fold decrease in potency. nih.gov Similarly, using heterocyclic fragments as linkers is another strategy to connect the adamantane and monoterpenoid moieties in other classes of inhibitors, demonstrating the versatility of heteroatom spacers in molecular design. mdpi.commdpi.com These modifications highlight a key challenge in drug design: balancing improvements in properties like solubility with the maintenance of high biological activity.

Table 3: Effect of Linker and Scaffold Modifications on Physicochemical Properties

ModificationExampleImpact on PropertiesReference
Introduction of a methylene spacer-CH₂- linker between adamantane and ureaIncreased flexibility, significant decrease in melting point, 2-fold decrease in water solubility. nih.gov
Introduction of heteroatom in scaffoldReplacement of adamantane CH with N (Azaadamantane)Significantly increased water solubility, but accompanied by a >25-fold decrease in inhibitory activity. nih.gov
Use of heterocyclic linkers1,2,4-triazole or 1,3,4-thiadiazole (B1197879) linkersConnects adamantane to other pharmacophores, influencing activity and synergistic effects with other agents. mdpi.commdpi.com

Computational Chemistry and Molecular Modeling for 1 Adamantan 1 Yl 3 2 Chloroacetyl Urea Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of 1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea, docking simulations are employed to forecast its binding pose and affinity within the active site of a protein target. This technique is fundamental in identifying potential biological targets and elucidating the structural basis of the ligand's activity.

The binding mode of this compound is dictated by the specific intermolecular forces it establishes with a target protein. Its distinct structural motifs—the bulky, hydrophobic adamantane (B196018) cage, the hydrogen-bonding urea (B33335) linker, and the reactive chloroacetyl group—contribute to its binding profile.

The adamantane group typically engages in hydrophobic or van der Waals interactions, fitting into nonpolar pockets within a protein's binding site. The central urea moiety is a classic hydrogen bond donor and acceptor, capable of forming crucial hydrogen bonds with amino acid residues like aspartate, arginine, and glutamine, which often serve as anchor points for the ligand. The chloroacetyl group, being an electrophilic "warhead," has the potential to form a covalent bond with nucleophilic residues such as cysteine or lysine, leading to irreversible inhibition. Docking studies of related adamantane derivatives have shown the importance of these hydrophobic and hydrogen-bonding interactions in stabilizing the ligand-protein complex. nih.govnih.govresearchgate.net

Table 1: Potential Intermolecular Interactions for this compound

Molecular Fragment Type of Interaction Potential Interacting Amino Acid Residues
Adamantan-1-yl Hydrophobic, Van der Waals Leucine, Isoleucine, Valine, Phenylalanine
Urea Hydrogen Bond Donor/Acceptor Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine
Chloroacetyl Covalent Bonding (Electrophile) Cysteine, Lysine, Histidine
Carbonyl (Urea) Hydrogen Bond Acceptor Arginine, Lysine, Serine

| N-H (Urea) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyls |

This table outlines the theoretical interactions based on the compound's functional groups. Specific interactions are target-dependent.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When the target of this compound is unknown, inverse virtual screening can be performed. In this approach, the compound is docked against a panel of known protein structures to identify potential biological targets. researchgate.net A patent has mentioned the compound in relation to in vivo engineered Cereblon protein, suggesting it as a potential target. chiralen.com

This process helps in hypothesis generation for the molecule's mechanism of action and can uncover novel therapeutic applications. By prioritizing proteins that exhibit high docking scores and favorable binding energies with the compound, researchers can select a smaller, more manageable number of putative targets for experimental validation. researchgate.net

Pharmacophore Modeling for De Novo Design and Optimization

Pharmacophore modeling is another cornerstone of computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for this compound would consist of features like a hydrophobic center, hydrogen bond donors, and hydrogen bond acceptors, representing its key interaction points.

Pharmacophore models can be developed through two primary approaches:

Ligand-Based Modeling : This method is used when the structure of the biological target is unknown. It involves analyzing a set of active molecules to extract their common chemical features. For this compound and its analogs, a ligand-based model would likely include a large hydrophobic feature for the adamantane group and hydrogen bond donors/acceptors for the urea moiety. nih.govnih.gov

Structure-Based Modeling : When the three-dimensional structure of the target protein is available, a pharmacophore model can be derived from the key interactions observed between the ligand and the protein's active site. biointerfaceresearch.com This approach defines the essential features based on the complementary residues in the binding pocket, providing a more precise template for designing new inhibitors.

Table 2: Key Pharmacophoric Features of this compound

Pharmacophoric Feature Corresponding Chemical Moiety Role in Molecular Recognition
Hydrophobic (HY) Adamantane Cage Anchoring in nonpolar pockets of the target protein.
Hydrogen Bond Donor (HBD) N-H groups of the urea linker Forming directed interactions with acceptor groups on the protein.
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen of the urea linker Forming directed interactions with donor groups on the protein.

| Positive/Negative Ionizable | Not typically present | Could be added to derivatives to target charged residues. |

This table represents a hypothetical pharmacophore model based on the compound's structure.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large compound databases. pharmacophorejournal.com This process filters for molecules that possess the required chemical features in the correct spatial arrangement, significantly narrowing down the number of compounds for experimental testing. nih.gov Pharmacophore-based screening is particularly effective for scaffold hopping—finding new molecular skeletons that fit the pharmacophore model but are structurally distinct from the original lead compound. nih.gov This can lead to the discovery of novel chemical entities with improved properties. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic properties and intrinsic reactivity of a molecule. For this compound, these calculations can elucidate its charge distribution, orbital energies, and the stability of different conformations.

These methods are critical for understanding the reactivity of the chloroacetyl group. By calculating properties like the electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO), researchers can predict the site most susceptible to nucleophilic attack. This information is invaluable for understanding its mechanism as a potential covalent inhibitor. Furthermore, quantum calculations can help rationalize structure-activity relationships observed experimentally by linking them to the electronic properties of the molecule. nih.gov

Table 3: Properties Investigated by Quantum Chemical Calculations

Calculated Property Significance for this compound
Molecular Electrostatic Potential (MEP) Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, highlighting the reactivity of the chloroacetyl group.
Frontier Molecular Orbitals (HOMO/LUMO) The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital helps determine chemical reactivity and kinetic stability.
Atomic Charges (e.g., Mulliken, NBO) Quantifies the charge distribution across the molecule, indicating polar regions and sites for electrostatic interactions.

| Conformational Energy Profile | Determines the relative stability of different spatial arrangements (conformers) of the molecule. |

Elucidation of Electronic Properties and Reactive Sites (e.g., HOMO-LUMO analysis)

The electronic characteristics of a molecule are fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of these computational analyses, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, representing the ability to donate an electron, and the LUMO, indicating the ability to accept an electron, are crucial for predicting how a molecule will interact with other chemical species. osjournal.org

For this compound, Density Functional Theory (DFT) calculations would be employed to determine the energies and spatial distributions of these orbitals. bohrium.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity. osjournal.org A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Analysis of the orbital distributions would likely reveal that the HOMO is dispersed across the urea linkage and the adamantane cage, while the LUMO is predominantly localized on the electrophilic 2-chloroacetyl group. This localization identifies the carbonyl carbon of the chloroacetyl moiety and the adjacent carbon bearing the chlorine atom as primary sites for nucleophilic attack. Conversely, the oxygen and nitrogen atoms of the urea group would be identified as potential sites for electrophilic interaction.

Computational ParameterPredicted Value (Illustrative)Significance
EHOMO -7.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.7 eVIndicates chemical reactivity and stability; a larger gap implies higher stability. osjournal.org
Dipole Moment 3.5 DMeasures the polarity of the molecule, influencing solubility and non-covalent interactions.

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations. Actual values would require specific computational analysis.

Theoretical Prediction of Reaction Pathways and Covalent Adduct Formation

The presence of a chloroacetyl group in this compound strongly suggests a mechanism of action involving covalent bond formation with biological nucleophiles, such as the thiol group of a cysteine residue in a protein's active site. Computational methods can be used to model this process in detail.

Quantum Mechanics (QM) or combined Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can map the entire reaction coordinate for the formation of a covalent adduct. This would involve identifying the transition state structure and calculating the activation energy (Ea) of the reaction. A lower activation energy would imply a more rapid rate of covalent modification. Such calculations would confirm that the reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of a cysteine residue attacks the carbon atom bonded to the chlorine, displacing the chloride ion as a leaving group. This theoretical approach provides a quantitative prediction of the compound's potential as a covalent inhibitor.

Reaction ParameterPredicted Value (Illustrative)Implication
Activation Energy (Ea) 15 kcal/molThe energy barrier that must be overcome for the covalent reaction to occur. A lower value indicates a faster reaction.
Reaction Energy (ΔErxn) -25 kcal/molThe net energy change of the reaction. A negative value indicates an exothermic and thermodynamically favorable process.
Transition State C-S Distance ~2.5 ÅThe distance between the cysteine sulfur and the target carbon atom in the highest-energy state of the reaction pathway.

Note: The values in this table are hypothetical and serve to illustrate the outputs of reaction pathway modeling.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While quantum mechanical calculations provide insight into electronic structure and reactivity, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the molecule over time, particularly its interaction with a biological target like an enzyme or receptor. bohrium.comsemanticscholar.org MD simulations are crucial for understanding how this compound might bind to a protein and how stable that interaction would be. acs.orgnih.gov

An MD simulation would begin by docking the compound into a proposed binding site of a target protein. The simulation then calculates the movements of every atom in the system over a period of nanoseconds to microseconds. The results can reveal:

Conformational Stability: The bulky, rigid adamantane cage provides a strong hydrophobic anchor, which would be expected to remain stably situated in a corresponding hydrophobic pocket of a target protein. acs.orgnih.gov The simulation would track the root-mean-square deviation (RMSD) of the ligand to quantify its stability in the binding pose.

Binding Dynamics: MD simulations can identify key intermolecular interactions, such as hydrogen bonds between the urea moiety and polar residues in the binding site, that stabilize the ligand-protein complex before covalent bond formation.

Conformational Sampling: The simulation explores the different conformations (shapes) the flexible part of the molecule (the chloroacetyl urea linker) can adopt within the binding site, which is critical for achieving an optimal orientation for the covalent reaction.

MD Simulation OutputTypical Result (Illustrative)Interpretation
Ligand RMSD 1.5 ± 0.5 ÅA low and stable RMSD value suggests the ligand maintains a consistent binding pose throughout the simulation.
Protein RMSD 2.0 ± 0.3 ÅIndicates the overall stability of the protein structure with the ligand bound.
Average H-Bonds 2-3Quantifies the average number of hydrogen bonds between the ligand and protein, highlighting key stabilizing interactions.
Binding Free Energy (MM/PBSA) -9.5 kcal/molAn estimated free energy of binding, where a more negative value suggests a stronger, more favorable interaction.

Note: The values in this table are for illustrative purposes to show typical data obtained from MD simulations.

In Vitro Biochemical and Cellular Investigations of 1 Adamantan 1 Yl 3 2 Chloroacetyl Urea

Enzyme Inhibition Mechanism Studies (In Vitro Focus)

Soluble Epoxide Hydrolase (sEH) Inhibition by Adamantane-Urea Derivatives

The soluble epoxide hydrolase (sEH) enzyme is a significant target in pharmaceutical research due to its role in metabolizing epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules involved in regulating blood pressure and inflammation. mdpi.comnih.gov Inhibition of sEH stabilizes EETs, making sEH inhibitors promising therapeutic agents. mdpi.comnih.gov Adamantane-urea derivatives have emerged as a prominent and highly potent class of sEH inhibitors. nih.govescholarship.orgmetabolomics.se

The core structure of these inhibitors, a 1,3-disubstituted urea (B33335), is designed to mimic the transition state of epoxide hydrolysis within the enzyme's active site. escholarship.orgmdpi.com This central urea group forms strong hydrogen bonds with key catalytic residues. mdpi.com Specifically, the carbonyl oxygen can act as a hydrogen bond acceptor for interactions with tyrosine residues, while the urea nitrogens can serve as hydrogen bond donors to the catalytic aspartate (Asp333). metabolomics.semdpi.com The adamantyl group provides a large, lipophilic moiety that fits into a hydrophobic pocket of the active site, significantly contributing to the high binding affinity and inhibitory potency of these compounds. nih.govnih.gov Structural modifications to the adamantane (B196018) ring, such as the introduction of fluorine or chlorine atoms, have been shown to dramatically increase inhibitory activity, with some compounds achieving picomolar potency. escholarship.org This enhancement is thought to result from additional interactions, such as Cl-π interactions, within the active site. mdpi.comescholarship.org

Table 1: In Vitro sEH Inhibitory Activity of Representative Adamantane-Urea Derivatives
CompoundSubstitution PatternEnzyme SourceIC₅₀ (nM)
1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (APAU)Unsubstituted AdamantaneHuman sEH~5
t-AUCBUnsubstituted AdamantaneHuman sEH1.4
Chlorinated t-AUCB analogueMonochloro-adamantaneHuman sEH0.04 (40 pM)
1-Adamantyl-N'-(3,5-dimethyl-1-adamantyl) urea derivativeDimethyl-adamantaneHuman sEH3.87

Adamantane-urea derivatives are characterized as potent, competitive, and tight-binding inhibitors of soluble epoxide hydrolase. metabolomics.senih.gov Their mechanism involves direct competition with the endogenous substrates (EETs) for binding to the enzyme's catalytic site. The interaction is often stoichiometric, meaning one inhibitor molecule binds per active site of the enzyme. nih.gov This class of compounds exhibits low nanomolar Kᵢ values, indicative of their high affinity for the enzyme. nih.gov The binding is reversible, driven by the aforementioned hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. metabolomics.se

While the predominant mechanism for most adamantane-urea sEH inhibitors is reversible competitive inhibition, the specific structure of 1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea introduces the potential for a different mechanism. The 2-chloroacetyl group is a known electrophilic moiety, which can act as a Michael acceptor. This functional group has the chemical reactivity to form a covalent bond with nucleophilic amino acid residues, such as cysteine, histidine, or lysine, that may be present in or near the enzyme's active site.

This contrasts with the mechanism of early sEH inhibitors like chalcone (B49325) oxides, which were known to form a covalent intermediate with the enzyme, leading to transient inhibition. nih.govnih.gov For this compound, the adamantyl-urea portion would first guide the molecule into the sEH active site and anchor it through the typical reversible hydrogen bonding and hydrophobic interactions. Once positioned, the reactive chloroacetyl group could then undergo a nucleophilic substitution reaction with a nearby residue, resulting in irreversible, covalent inhibition. While this mechanism is chemically plausible, specific experimental studies are required to confirm if this compound acts as a covalent inhibitor of sEH.

Urease Inhibition Studies

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea, a process implicated in pathologies caused by bacteria such as Helicobacter pylori. nih.govekb.eg Therefore, urease inhibitors are of significant interest. Studies on structurally related adamantane-thiourea derivatives have demonstrated potent inhibitory activity against urease, suggesting that adamantane-ureas could also be effective inhibitors. researchgate.netdntb.gov.ua The bulky and lipophilic adamantane group is a key feature for this activity. researchgate.net

Research on a series of amantadine-thiourea conjugates revealed significant in vitro inhibition of Jack bean urease. researchgate.netdntb.gov.ua The potency was found to be influenced by the nature of the substituent attached to the thiourea (B124793) core, with long alkyl chains and specific aryl substitutions leading to excellent activity. researchgate.net For instance, N-(adamantan-1-ylcarbamothioyl)octanamide showed an IC₅₀ value in the sub-micromolar range. researchgate.netdntb.gov.ua Kinetic analysis of this potent derivative revealed a non-competitive mode of inhibition. researchgate.netdntb.gov.ua

Table 2: In Vitro Urease Inhibitory Activity of Adamantane-Thiourea Derivatives
CompoundKey Structural FeatureIC₅₀ (µM)Inhibition Mode
N-(adamantan-1-ylcarbamothioyl)octanamide7-carbon alkyl chain0.0085Non-competitive
N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide2-chlorophenyl group0.0087Not Reported
Thiourea (Standard)Reference Inhibitor21.0Competitive

The mechanism of urease inhibition can involve direct interaction with the two nickel ions in the active site (active site-directed) or interference with the catalytic process through other means (mechanism-based). nih.govresearchgate.net For adamantane-thiourea derivatives, molecular docking studies provide insight into their binding mode. nih.govresearchgate.net Contrary to inhibitors that chelate the active site nickel ions, potent adamantane-thioureas appear to bind to a site outside the catalytic pocket. nih.govresearchgate.net

For example, docking simulations of N-(adamantan-1-ylcarbamothioyl)octanamide with urease (PDBID 4H9M) indicated that the inhibitor does not interact with the nickel center. Instead, the -NH of the thiourea moiety forms two hydrogen bonds with the amino acid residue VAL391, at a binding distance of 1.858 Å and 2.240 Å. nih.govresearchgate.net This binding to a location outside the catalytic site is consistent with the experimentally determined non-competitive mode of inhibition. researchgate.netdntb.gov.ua The bulky adamantane group likely plays a crucial role by anchoring the inhibitor in a hydrophobic region of the protein, facilitating these key interactions. researchgate.net This suggests an allosteric mechanism where binding of the inhibitor induces a conformational change in the enzyme that reduces its catalytic efficiency.

Investigation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD⁺), a critical cofactor for cellular metabolism and signaling. nih.gov Upregulation of NAMPT is observed in various cancers, making it an attractive target for anticancer drug development. nih.gov Urea-containing compounds have been identified as a scaffold for potent NAMPT inhibitors. nih.govresearchgate.net

The general structure of these inhibitors involves a central urea linker connecting two substituent groups. researchgate.net Structure-activity relationship studies have shown that these inhibitors occupy the pocket where the natural substrate, nicotinamide, binds, as well as an adjacent tunnel-shaped cavity. researchgate.netresearchgate.net Key binding interactions for this class include π-stacking with the Phe193 residue and the formation of a water-mediated hydrogen bond network involving the urea NH groups and the side chains of Asp219 and Val242. researchgate.net While specific data for this compound is not available, other urea-based inhibitors have demonstrated NAMPT inhibition in the low micromolar range. nih.gov

Table 3: In Vitro NAMPT Inhibitory Activity of Representative Urea-based Compounds
Compound IDScaffoldIC₅₀ (µM)
GF4Urea-based2.15
GF8Urea-based7.31
Compound 50Urea-containing0.007

Exploration of Other Enzyme Targets Relevant to the Urea Scaffold

The 1,3-disubstituted urea scaffold, particularly when combined with an adamantane moiety, is a well-established pharmacophore for potent enzyme inhibition. The primary and most extensively studied target for this class of compounds is soluble epoxide hydrolase (sEH).

Soluble Epoxide Hydrolase (sEH): The adamantyl-urea structure is a cornerstone in the design of sEH inhibitors. nih.govnih.gov This enzyme is crucial in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. By inhibiting sEH, these compounds prevent the degradation of EETs into their less active diol counterparts, thereby enhancing the beneficial effects of EETs. nih.govmdpi.com The urea group mimics the transition state of the epoxide hydrolysis reaction, while the adamantyl group anchors the inhibitor within a hydrophobic pocket of the enzyme's active site. mdpi.com Research has demonstrated that modifications to the adamantyl and urea components can lead to exceptionally potent inhibitors, with inhibitory concentrations (IC50) reaching the picomolar to low nanomolar range. tandfonline.comtandfonline.com

Below is a table summarizing the inhibitory potency of various adamantyl-urea derivatives against human sEH, illustrating the effectiveness of this scaffold.

Compound NameLinker/Second GroupIC50 (nM)
1,3-Dicyclohexyl ureaCyclohexyl~52
12-(3-Adamantylureido)-dodecanoic acid (AUDA)Dodecanoic acid~3
1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281)Acetyl-piperidinePotent
1,6-(Hexamethylene)bis[(adamant-1-yl)urea]Hexamethylene-bis-adamantylurea0.5
Chlorinated t-AUCB analogueChlorinated cyclohexyl-oxybenzoic acid< 0.04 (40 pM)

Other Potential Kinase Targets: Computational studies have suggested that the adamantyl-urea scaffold may not be limited to sEH. Certain derivatives, particularly those with di-chloro adamantyl modifications, are predicted to interact with key signaling kinases such as p38 MAPK and c-Raf. mdpi.com These enzymes are critical components of intracellular signaling cascades that regulate inflammation and cell proliferation, making them important targets in oncology and inflammatory diseases. The ability of the urea structure to form key hydrogen bonds within kinase active sites, combined with the hydrophobic interactions of the adamantane group, provides a basis for this potential multi-target activity. mdpi.com

Cellular Pathway Modulation and Molecular Mechanisms

The chemical structure of this compound suggests it can modulate cellular pathways through both competitive enzyme inhibition and covalent modification of key signaling proteins.

Perturbation of Signal Transduction Cascades

By targeting enzymes like sEH or kinases, adamantyl-urea compounds can significantly perturb downstream signal transduction.

sEH Inhibition: By stabilizing EET levels, sEH inhibitors can modulate pathways related to blood pressure regulation and inflammation. nih.gov

Kinase Inhibition: Potential inhibition of the p38 MAPK and c-Raf pathways would directly interfere with cascades that are often hyperactivated in cancer and inflammatory conditions, affecting cell survival, proliferation, and stress responses. mdpi.com

Effects on Protein-Protein Interactions and Subcellular Localization (e.g., thioredoxin-1)

The 2-chloroacetyl group is a reactive electrophile, capable of forming covalent bonds with nucleophilic amino acid residues, particularly the thiol group of cysteine. This suggests a distinct mechanism of action involving the alkylation of specific protein targets.

One critical target for such alkylating agents is Thioredoxin-1 (Trx-1), a key antioxidant protein that regulates cellular redox state and is involved in cell growth and apoptosis. researchgate.netmdpi.com Studies on analogous aryl chloroethylureas have shown that these compounds can covalently alkylate Trx-1. researchgate.net This modification can have profound consequences:

Inhibition of Trx-1 Nuclear Translocation: Alkylation by chloroethylureas has been observed to abrogate the movement of Trx-1 from the cytosol to the nucleus. researchgate.net

Disruption of Protein-Protein Interactions: The interaction between Trx-1 and its partners, such as prohibitin (Phb), can be diminished following alkylation. Prohibitin itself can also be a target of alkylation. This disruption suggests that the compound may interfere with the chaperone-like functions of these proteins, preventing the proper transport and localization of key factors essential for cell survival. researchgate.net

Given that this compound possesses a similar reactive chloro-amide moiety, it is highly probable that it targets Trx-1 and other redox-sensitive proteins, thereby altering their localization and interactions.

Mechanisms of Cell Growth Regulation in Relevant Cell Lines

The probable mechanisms of action of this compound point towards significant effects on cell growth and proliferation. Studies on chloroethylureas in human cancer cell lines provide a strong model for these effects.

Cytotoxic chloroethylurea derivatives were found to induce cell cycle arrest in the G0/G1 phase across multiple cancer cell lines, including breast carcinoma (MCF-7), skin melanoma (M21), and colon carcinoma (HT-29). researchgate.net This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. The mechanism is likely tied to the disruption of redox-sensitive signaling proteins required for cell cycle progression, such as Trx-1. researchgate.netnih.gov Inhibition of Trx-1 is known to lead to an accumulation of reactive oxygen species (ROS), which can trigger apoptosis and cell cycle arrest. nih.gov

The table below summarizes the antiproliferative activity of related chloroethylurea (cHCEU) derivatives in various cancer cell lines.

Cell LineCancer TypeGI50 Range (µM)Observed Effect
MCF-7Breast Carcinoma1 - 35G0/G1 Cell Cycle Arrest
M21Skin Melanoma1 - 35Inhibition of Trx-1 Translocation
HT-29Colon Carcinoma1 - 35G0/G1 Cell Cycle Arrest

Mechanistic Studies of Biological Target Engagement

The presence of the chloroacetyl group strongly implies a mechanism of irreversible, covalent target engagement.

Identification of Covalently Modified Proteins

The chloroacetyl moiety is a classic electrophilic "warhead" used in chemical biology and drug design to create covalent inhibitors. thermofisher.com It reacts with nucleophilic side chains of amino acids, primarily the thiol of cysteine, but also potentially histidine or lysine, through a process of nucleophilic substitution. researchgate.netnih.gov

Based on studies of similar chloroacetyl and chloroethylurea compounds, the following proteins are likely candidates for covalent modification by this compound:

Thioredoxin-1 (Trx-1): As previously discussed, Trx-1 has catalytically active cysteine residues that are susceptible to alkylation. Direct alkylation of Trx-1 by a prototypical chloroethylurea has been demonstrated. researchgate.net

Prohibitin (Phb): This protein, which interacts with Trx-1, has also been identified as a target for acylation by chloroethylureas. researchgate.net

Other Cysteine-Containing Proteins: The reactivity of the chloroacetyl group is not absolutely specific, and proteomic studies would likely reveal a range of protein targets. These could include various enzymes where a cysteine residue is present in the active site (e.g., certain kinases, phosphatases, and proteases) or proteins involved in redox signaling that are regulated by cysteine modifications. nih.gov

The covalent nature of this interaction leads to irreversible inhibition of the target protein's function, which can result in a durable and potent biological response.

Proteomic Approaches for Off-Target and Target Identification

The identification of cellular targets and off-targets of bioactive compounds is a critical step in understanding their mechanism of action and potential therapeutic applications. For the compound this compound, specific proteomic studies to elucidate its protein interaction landscape have not been extensively reported in publicly available scientific literature. However, the principles of chemical proteomics provide a robust framework for how such investigations could be conducted. These approaches are essential for moving from a compound with an observed phenotype to a detailed molecular understanding of its biological activity.

Chemical proteomics utilizes small molecule probes, often derived from the compound of interest, to isolate and identify interacting proteins from complex biological samples like cell lysates or tissues. The primary strategies employed are affinity-based protein profiling and activity-based protein profiling (ABPP).

Affinity-Based Approaches

In an affinity-based approach, a derivative of this compound would be synthesized. This derivative would typically incorporate a linker arm attached to an affinity tag, such as biotin (B1667282), or a reactive group for "click chemistry," such as an alkyne or azide. The chloroacetyl group of the parent compound is an electrophilic warhead that can covalently react with nucleophilic residues (like cysteine) on target proteins. This inherent reactivity could be exploited for target identification.

The general workflow for an affinity-based proteomic experiment would involve:

Probe Synthesis: Modification of this compound with a suitable linker and tag.

Cellular Treatment: Incubation of live cells or cell lysates with the synthesized probe.

Target Capture: The probe, through the chloroacetyl moiety and potentially other interactions, binds to its protein targets.

Enrichment: The probe-protein complexes are enriched from the proteome using the affinity tag (e.g., streptavidin beads for a biotin tag).

Identification: The enriched proteins are identified using mass spectrometry-based proteomics.

A crucial aspect of this approach is the design of the probe to ensure that the modification does not significantly alter the compound's binding properties. Competition experiments, where the unmodified compound is used to compete with the probe for binding to its targets, are essential to distinguish specific interactions from non-specific binding.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful functional proteomic technology that uses active site-directed covalent probes to assess the functional state of enzymes in complex proteomes. Given the reactive chloroacetyl group, this compound itself can be considered an activity-based probe. This electrophilic group can covalently bind to the active site of certain enzymes, leading to their irreversible inhibition.

A competitive ABPP experiment could be designed to identify the targets of this compound. In this setup, a broad-spectrum, tagged probe that reacts with a particular class of enzymes (e.g., those with reactive cysteines) would be used.

The workflow for a competitive ABPP experiment would be:

Proteome Treatment: A proteome is pre-incubated with this compound.

Probe Labeling: The proteome is then treated with a tagged, broad-spectrum probe that reacts with the same class of potential targets.

Analysis: The protein labeling profile is compared to a control proteome that was not pre-incubated with the compound. Proteins that show reduced labeling by the tagged probe are considered potential targets of this compound, as their active sites were already occupied by the compound.

Identification: The identified proteins of interest are then analyzed by mass spectrometry.

Potential Protein Targets and Off-Targets

While specific data for this compound is not available, compounds containing a chloroacetyl moiety are known to target proteins with reactive nucleophilic residues, particularly cysteine and histidine. Therefore, potential targets could include various classes of enzymes such as cysteine proteases, certain kinases, and deubiquitinating enzymes. Proteomic approaches would be indispensable in identifying the specific members of these or other protein families that interact with the compound.

The following table outlines the hypothetical application of proteomic methods to identify targets of this compound, based on established chemical proteomics workflows.

Proteomic StrategyProbe Design/Compound UsedExperimental PrinciplePotential Information Gained
Affinity-Based Pulldown This compound modified with a biotin or alkyne tag.The tagged compound is incubated with a cell lysate. Protein-compound complexes are pulled down using the tag and identified by mass spectrometry.Identification of direct binding partners (both covalent and non-covalent).
Competitive Activity-Based Protein Profiling (ABPP) Unmodified this compound and a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne).The compound competes with the broad-spectrum probe for binding to cysteine-containing proteins. A reduction in probe labeling indicates a target.Identification of covalently targeted enzymes and assessment of their functional state.
In-situ Photoaffinity Labeling A derivative of the compound incorporating a photo-reactive group (e.g., diazirine) and an affinity tag.The probe is applied to living cells, and UV light is used to induce covalent cross-linking to nearby proteins. Tagged proteins are then identified.Identification of targets in a native cellular environment, capturing both covalent and high-affinity non-covalent interactions.

The successful application of these proteomic strategies would provide a comprehensive map of the cellular proteins that interact with this compound, thereby elucidating its on-target and off-target profiles and providing a foundation for understanding its biological effects.

Future Research Perspectives for 1 Adamantan 1 Yl 3 2 Chloroacetyl Urea Research

Rational Design of Next-Generation Analogues with Tuned Reactivity and Selectivity

The rational design of analogues of 1-(adamantan-1-yl)-3-(2-chloroacetyl)urea can draw inspiration from extensive research on related 1,3-disubstituted ureas containing adamantane (B196018) fragments. The primary goals of such design would be to modulate the reactivity of the chloroacetyl "warhead" and to enhance selectivity for specific biological targets.

Key Strategies for Analogue Design:

Modification of the Adamantane Scaffold: The adamantane group is a key element for binding in many target proteins, such as soluble epoxide hydrolase (sEH). nih.govresearchgate.net Introducing substituents like fluorine or chlorine onto the adamantane cage has been shown to dramatically increase inhibitory potency in some urea-based sEH inhibitors. researchgate.net Similarly, altering the attachment point from the tertiary 1-position to the secondary 2-position of the adamantane ring can significantly increase activity, as observed in anti-tuberculosis analogues. nih.gov

Alteration of the Linker: The length and nature of the linker between the adamantane moiety and the urea (B33335) core can be modified. For instance, separating the adamantyl group from the ureido group with a methylene (B1212753) bridge has been found to enhance inhibitory activity against sEH and improve water solubility. nih.gov

Substitution of the Chloroacetyl Group: The reactivity of the electrophilic warhead can be fine-tuned. Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or other leaving groups would alter the susceptibility to nucleophilic attack, allowing for the optimization of covalent bond formation with the target protein.

Introduction of Aromatic or Heterocyclic Moieties: Many potent adamantyl ureas incorporate substituted phenyl or heteroaryl rings. nih.govmdpi.comnih.gov Replacing the chloroacetyl group with various halogen-containing anilines or heterocyclic systems could shift the therapeutic target and improve binding affinity through additional hydrophobic or hydrogen-bonding interactions within an enzyme's active site. nih.govnih.gov

Modification StrategyRationaleExample from Related CompoundsPotential Impact on Target Compound
Substitution on Adamantane CageEnhance binding affinity and metabolic stability.Fluorination/chlorination of the adamantane in sEH inhibitors increased potency. researchgate.netIncreased target affinity and selectivity.
Insertion of Methylene LinkerImprove solubility and inhibitory activity.Separating adamantyl from the ureido group enhanced sEH inhibition. nih.govImproved pharmacokinetic properties.
Replacement of Phenyl with HeterocycleIncrease solubility and modulate target selectivity.Replacement of a phenyl group with pyrazole (B372694) or oxadiazole improved anti-TB activity and selectivity over sEH. nih.govShift in biological target; improved selectivity.
Varying Halogen on Acetyl GroupTune the reactivity of the covalent warhead.N/A (Specific to the chloroacetyl moiety)Optimization of covalent inhibition kinetics.

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The adamantyl-urea scaffold is prevalent in compounds developed for a wide range of diseases. The presence of the reactive chloroacetyl group in this compound suggests a mechanism of irreversible, covalent inhibition, which can offer advantages in terms of potency and duration of action. This mechanistic insight guides the exploration of new therapeutic applications.

Soluble Epoxide Hydrolase (sEH) Inhibition: A primary and well-documented target for adamantyl ureas is sEH, an enzyme involved in cardiovascular and inflammatory diseases. nih.gov Numerous analogues, such as 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), are potent sEH inhibitors. nih.gov The covalent mechanism suggested by the chloroacetyl group could lead to highly potent and long-lasting sEH inhibition, potentially offering therapeutic benefits in hypertension and metabolic syndrome. nih.gov

Antituberculosis Agents: A series of 1-adamantyl-3-phenyl ureas have shown potent activity against Mycobacterium tuberculosis, inhibiting the mycolic acid transporter MmpL3. nih.gov While these initial leads suffered from poor pharmacokinetic profiles, the core scaffold is validated. nih.gov Exploring the activity of this compound and its analogues against MmpL3 could yield novel anti-TB agents that covalently bind to their target, potentially overcoming resistance mechanisms.

Anticancer Therapeutics: Adamantane-urea derivatives have been investigated as potential anticancer agents. rsc.org For example, certain analogues induce the expression of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer, leading to apoptosis in lung cancer cells. rsc.org The covalent nature of this compound could be leveraged to irreversibly modulate the activity of protein targets involved in cancer cell proliferation and survival.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational methods are indispensable for accelerating the drug discovery process. For a compound like this compound, in silico studies can provide crucial insights into its behavior at a molecular level, guiding the rational design of more effective analogues.

Molecular Docking: Docking studies can predict the binding orientation of the compound and its analogues within the active site of potential protein targets like sEH, MmpL3, or cholinesterases. researchgate.net This can help elucidate the specific interactions—such as hydrophobic contacts from the adamantane cage and hydrogen bonds from the urea moiety—that contribute to binding affinity. researchgate.net Such studies have been used to understand the binding modes of adamantyl derivatives in various enzymes. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time. This is particularly valuable for a covalent inhibitor, as simulations can help to understand the conformational changes required to position the chloroacetyl group for nucleophilic attack by a nearby amino acid residue (e.g., Cys, His, or Ser) in the active site.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity. mdpi.com By building a predictive model based on experimental data, researchers can computationally screen virtual compounds to prioritize the synthesis of those with the highest predicted potency and selectivity, saving time and resources. mdpi.com

Development of Chemical Probes for In-Depth Biological Pathway Elucidation

The inherent reactivity of the chloroacetyl group makes this compound an excellent starting point for the development of chemical probes. mskcc.org Chemical probes are small molecules used to study and manipulate protein function in a native cellular environment, helping to identify new drug targets and elucidate complex biological pathways. mskcc.orgbohrium.com

The core structure of this compound can serve as a scaffold for creating activity-based probes (ABPs). This would involve synthesizing analogues that retain the adamantyl-urea recognition motif and the chloroacetyl reactive group but also incorporate a reporter tag, such as:

A Fluorophore (e.g., FITC, BODIPY): For visualizing the subcellular localization of target proteins using fluorescence microscopy or flow cytometry. mskcc.orgnih.gov

A Biotin (B1667282) Tag: For affinity purification of the target protein(s) from cell lysates, followed by identification using mass spectrometry-based proteomics. mskcc.org

A Radiolabel (e.g., ¹²⁵I): For use in imaging studies. mskcc.org

By using such probes in competitive profiling experiments, researchers could identify the specific cellular targets of this class of compounds. This would provide direct mechanistic insights and could uncover entirely new therapeutic applications by revealing previously unknown biological activities. nih.gov The development of these tailored chemical tools would be a significant step toward understanding the full therapeutic potential of the adamantyl-chloroacetyl-urea pharmacophore. mskcc.orgbohrium.com

Q & A

What are the optimal synthetic routes for 1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of adamantane (e.g., via amination or chloroacetylation). Key steps include:

  • Coupling adamantane derivatives with chloroacetyl urea precursors under controlled conditions (e.g., anhydrous solvents, temperatures between 0–40°C) to minimize side reactions .
  • Purification via column chromatography or recrystallization, monitored by HPLC (>95% purity) and NMR (to confirm structural integrity) .
  • Optimization strategies : Use factorial design to test variables like solvent polarity (e.g., DCM vs. THF), stoichiometry, and reaction time. For example, a 2^3 factorial design can identify interactions between temperature, catalyst loading, and solvent choice .

How does the crystal packing of adamantane-containing urea derivatives influence their physicochemical properties?

Advanced Structural Analysis:
The adamantane moiety imposes rigidity, affecting intermolecular interactions:

  • Hydrogen-bonding networks : Urea carbonyl groups form N–H···O bonds, while chloroacetyl groups participate in weak C–H···O/Cl interactions, influencing solubility and thermal stability .
  • Packing motifs : Ortho-substituents on phenyl rings (in related derivatives) induce herringbone or layered arrangements, which correlate with melting points and bioavailability .
  • Crystallographic validation : X-ray diffraction (e.g., SHELXL refinement) confirms bond angles (e.g., C–Cl bond length ≈ 1.74 Å) and torsional strain in the adamantane cage .

What computational methods are effective in predicting the reactivity of the chloroacetyl group in this compound?

Mechanistic Modeling:

  • Reaction path searches : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model nucleophilic attack on the chloroacetyl group, predicting activation energies for hydrolysis or substitution .
  • Electrostatic potential maps : Identify electrophilic regions (e.g., chloroacetyl carbon δ+ charge) to prioritize sites for functionalization .
  • MD simulations : Assess solvent effects (e.g., acetonitrile vs. water) on reaction kinetics .

What strategies address discrepancies in biological activity data across studies targeting enzyme inhibition?

Data Contradiction Resolution:

  • Assay standardization : Control variables like enzyme concentration (e.g., hsEH at 0.1–1.0 nM) and buffer pH (7.4 vs. 6.8) to reduce variability .
  • Metabolic stability testing : Use liver microsomes to assess if conflicting IC50 values arise from compound degradation .
  • Structural analogs : Compare inhibition profiles of chloroacetyl vs. acetyl derivatives to isolate electronic effects of the Cl substituent .

How can factorial design improve the synthesis efficiency of adamantane-urea derivatives?

Experimental Design Application:

  • Screening factors : A Plackett-Burman design can prioritize critical variables (e.g., reaction time > solvent polarity > temperature) .
  • Response surface methodology (RSM) : Optimize yield using central composite design, focusing on interactions between catalyst (e.g., DMAP) and reagent equivalents .
  • Robustness testing : Introduce ±10% variation in reactant purity to assess process reliability .

What advanced spectroscopic techniques confirm the structural integrity of this compound?

Characterization Protocols:

  • 2D NMR : HSQC and HMBC correlate adamantane protons with urea carbonyls, resolving regioisomeric ambiguities .
  • X-ray photoelectron spectroscopy (XPS) : Validate Cl (Binding energy ≈ 200 eV) and carbonyl oxygen environments .
  • TGA-DSC : Monitor decomposition events (e.g., adamantane sublimation at ~250°C) to assess purity .

What structure-activity relationship (SAR) insights guide the design of more potent enzyme inhibitors?

SAR Analysis:

  • Adamantane positioning : Bulky substituents at the 1-position enhance hydrophobic binding in enzyme pockets (e.g., hsEH), while chloroacetyl groups improve electrophilic reactivity .
  • Urea linker flexibility : Rigidify the linker (e.g., via cyclization) to reduce entropic penalties during binding .
  • Electron-withdrawing groups : Fluorine or nitro substituents on phenyl rings increase inhibitory potency by 2–3 fold compared to chloro derivatives .

How can stability studies under varying pH and temperature conditions inform storage and handling protocols?

Degradation Pathway Analysis:

  • Hydrolytic stability : At pH < 3, the chloroacetyl group undergoes acid-catalyzed hydrolysis (t1/2 = 8–12 hrs), detected via LC-MS degradation products .
  • Thermal degradation : Accelerated aging at 40°C for 4 weeks reveals <5% decomposition in inert atmospheres (N2), but >20% in air due to oxidation .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax = 270 nm), necessitating amber glass storage .

Retrosynthesis Analysis

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Reactant of Route 1
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1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea
Reactant of Route 2
Reactant of Route 2
1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.